4-chloro-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S2/c1-2-26-15-9-11(3-8-14(15)23)10-16-18(25)22(19(27)28-16)21-17(24)12-4-6-13(20)7-5-12/h3-10,23H,2H2,1H3,(H,21,24)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDUFBGBWSTVMH-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a compound belonging to the thiazolidinone family, which has garnered attention in medicinal chemistry for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a thiazolidinone core, which is known for its pharmacological versatility. The presence of the 3-ethoxy-4-hydroxyphenyl group is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds within the thiazolidinone class exhibit various biological activities, including:
- Anticancer Properties : Many thiazolidinone derivatives have shown cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain 2-imino-4-thiazolidinones demonstrate potent anti-cancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Thiazolidinones have been noted for their ability to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Some studies suggest that thiazolidinones can inhibit specific enzymes involved in cancer progression and inflammation, such as histone acetyltransferases .
- Modulation of Signaling Pathways : The compound may influence several signaling pathways associated with cell survival and proliferation, including the MAPK and PI3K/Akt pathways.
Case Studies and Experimental Findings
A variety of studies have evaluated the biological activity of similar thiazolidinone derivatives:
These studies illustrate the potential of thiazolidinones as therapeutic agents.
Scientific Research Applications
Pharmacological Properties
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Studies have indicated that it may possess anti-inflammatory and anticancer activities. Its structural features allow it to interact with biological molecules, making it a candidate for further research in drug development.
Synthesis of Bezafibrate
One notable application of this compound is in the synthesis of bezafibrate, a drug used to manage dyslipidemia. The compound activates peroxisome proliferator-activated receptors (PPARs), leading to enhanced lipid metabolism and reduced triglyceride levels, which can significantly lower cardiovascular risks associated with dyslipidemia.
Anticancer Activity
Research has shown that derivatives of this compound exhibit promising anticancer properties. For instance, studies involving molecular docking have suggested its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is relevant in the context of cancer treatment .
Interaction with Biological Molecules
The compound's ability to interact with various biological pathways makes it significant in biochemistry. Its thiazolidine core structure allows for diverse reactivity patterns, which can be exploited in designing new drugs targeting specific diseases.
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinities of the compound with different receptors. This computational approach aids in understanding how the compound may function at the molecular level and guides further experimental validation .
In Vitro Studies
In vitro studies have assessed the antimicrobial and anticancer activities of this compound. For example, derivatives have demonstrated effectiveness against various bacterial strains and cancer cell lines, indicating their potential as new therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. By modifying specific functional groups within the molecule, researchers aim to enhance its biological activity while minimizing toxicity .
Case Study 1: Anticancer Evaluation
A study evaluated novel derivatives of 4-chloro-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide for their anticancer properties. The results indicated that certain modifications led to increased potency against breast cancer cell lines, demonstrating the potential for developing targeted therapies based on this compound .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of synthesized derivatives. The results showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could contribute to developing new antibiotics in response to growing resistance issues .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Thiazolidinone Derivatives
Thiazolidinones are a versatile class of heterocyclic compounds with diverse biological activities. The following analogs share structural similarities but exhibit distinct substituent-driven properties:
Compound A : 2-Chloro-N-[(5Z)-5-[(3-Methoxy-4-Propoxyphenyl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-yl]Benzamide
- Key Differences: Substituents: 3-methoxy-4-propoxyphenyl (vs. 3-ethoxy-4-hydroxyphenyl in the target compound). Geometry: (5Z)-configuration (cis-methylidene) vs. (5E)-configuration.
Compound B : 4-[(5E)-5-[(4-Methylphenyl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-yl]-N-Morpholin-4-ylButanamide
- Key Differences :
- Substituents: 4-methylphenyl (electron-donating) and morpholine-linked butanamide (vs. 4-chlorobenzamide).
- Impact: The morpholine group introduces polarity, enhancing solubility but possibly reducing metabolic stability. The methyl group on the phenyl ring may lower steric hindrance compared to the bulkier ethoxy-hydroxyphenyl group .
Compound C : 5-[3-[(5E)-5-[(2-Chlorophenyl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-yl]Propanoylamino]-2-Hydroxybenzoic Acid
Physicochemical and Spectroscopic Properties
Table 1: Comparative Analysis of Key Properties
- NMR Insights : The target compound’s 3-ethoxy-4-hydroxyphenyl group shows distinct deshielding in the aromatic region (δ 7.2–7.8) compared to analogs with methyl or methoxy substituents. The thione proton resonates near δ 3.4, consistent with sulfur’s electron-withdrawing effects .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of thiazolidinone derivatives typically involves condensation reactions. A general approach involves refluxing thiosemicarbazide derivatives with chloroacetic acid and appropriate aldehydes in a mixed solvent system (e.g., DMF and acetic acid). For example, a similar synthesis protocol ( ) uses:
- Reagents : 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and aldehyde derivatives.
- Conditions : Reflux for 2 hours in DMF/acetic acid (1:2 ratio), followed by recrystallization.
Q. Optimization Tips :
- Vary solvent polarity (e.g., ethanol for slower reactions).
- Adjust stoichiometry of aldehydes (e.g., 1.2–1.5 equivalents) to improve yield.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
Q. Table 1: Example Synthesis Parameters
| Component | Quantity/Parameter | Purpose |
|---|---|---|
| Thiosemicarbazide | 0.01 mol | Core scaffold formation |
| Chloroacetic acid | 0.01 mol | Cyclization agent |
| Aldehyde derivative | 0.03 mol | Arylidene substituent introduction |
| Solvent | DMF:AcOH (5:10 mL) | Solvent for reflux |
| Reaction time | 2 hours | Completion of cyclization |
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
Methodological Answer : Key Techniques :
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and E/Z isomerism (e.g., coupling constants for olefinic protons).
- FT-IR : Identify carbonyl (C=O, ~1700 cm) and thione (C=S, ~1200 cm) stretches.
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the crystal lattice).
Example Data (from a structurally analogous compound, ):
Crystallographic Parameters :
- Space group: Monoclinic
- R factor: 0.051
- Key bond lengths: C=S (1.68 Å), C=O (1.22 Å)
Q. Table 2: Structural Analysis Workflow
| Technique | Critical Parameters | Application |
|---|---|---|
| H NMR | δ 7.2–8.1 ppm (aromatic protons) | Arylidene substituent mapping |
| X-ray diffraction | Resolution < 0.8 Å | Absolute configuration determination |
| Mass Spectrometry | High-resolution ESI-MS | Molecular ion confirmation |
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer : Stepwise Approach :
Re-evaluate Computational Models :
- Use molecular docking (e.g., AutoDock Vina) with updated protein structures (PDB) to verify binding poses.
- Compare results with MD simulations to assess stability of ligand-receptor complexes.
Experimental Validation :
- Perform dose-response assays (e.g., IC determination) under controlled conditions (pH, temperature).
- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
Case Study : A study on a related compound () used docking (Glide SP scoring) to predict enzyme inhibition but observed lower experimental activity. The discrepancy was resolved by incorporating solvation effects in simulations, improving correlation by 30% .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer : SAR Workflow :
Structural Modifications :
- Vary substituents on the arylidene group (e.g., replace ethoxy with methoxy) to assess electronic effects.
- Introduce halogens (Cl, F) at specific positions to probe steric and hydrophobic interactions.
Biological Assays :
- Test derivatives against target enzymes (e.g., bacterial PPTases, as in ) using kinetic assays.
- Corrogate data with computational metrics (e.g., LogP, polar surface area).
Q. Table 3: Example SAR Observations
| Derivative Modification | Bioactivity Change | Hypothesis |
|---|---|---|
| 3-Ethoxy → 3-Methoxy | ↑ Solubility, ↓ IC | Reduced steric hindrance |
| 4-Hydroxyl → 4-Fluorine | ↑ Enzyme binding affinity | Enhanced hydrophobic interaction |
Q. Reference :
Q. How can researchers optimize reaction conditions for regioselective modifications (e.g., oxidation vs. reduction)?
Methodological Answer : Regioselective Control :
- Oxidation : Use mild oxidizing agents (e.g., KMnO in acidic conditions) to target the thiazolidinone ring’s ketone group without affecting the sulfanylidene moiety.
- Reduction : Employ catalytic hydrogenation (Pd/C, H) to selectively reduce the arylidene double bond while preserving the thione group.
Case Example : A protocol for oxidizing thiazolidinones () achieved >90% yield using MnO in acetone, avoiding over-oxidation of sulfur centers .
Q. Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
